molecular formula C15H14O2 B14352626 3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol CAS No. 92891-89-9

3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol

Cat. No.: B14352626
CAS No.: 92891-89-9
M. Wt: 226.27 g/mol
InChI Key: DRDRQMQKXMYSHD-UHFFFAOYSA-N
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Description

3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol is an organic compound characterized by a biphenyl structure with hydroxyl groups at the 2 and 5 positions and a prop-2-en-1-yl group at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other biphenyl derivatives.

Properties

CAS No.

92891-89-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3-prop-2-enylphenyl)benzene-1,4-diol

InChI

InChI=1S/C15H14O2/c1-2-4-11-5-3-6-12(9-11)14-10-13(16)7-8-15(14)17/h2-3,5-10,16-17H,1,4H2

InChI Key

DRDRQMQKXMYSHD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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